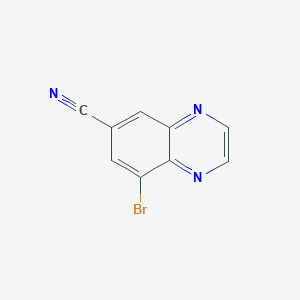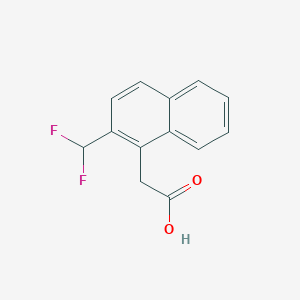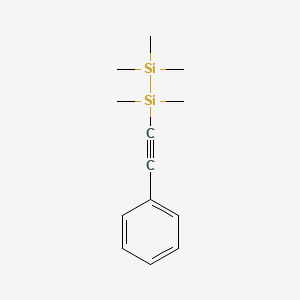
1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane is an organosilicon compound with the molecular formula C13H20Si2 It is characterized by the presence of two silicon atoms bonded to a phenylethynyl group and five methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane can be synthesized through the reaction of 1,1,1,2,2-pentamethyldisilane with phenylacetylene in the presence of a catalyst. The reaction typically occurs under mild conditions, often using a platinum or palladium catalyst to facilitate the addition of the phenylethynyl group to the disilane framework.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group, altering the compound’s properties.
Substitution: The methyl groups on the silicon atoms can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Phenylethyl-substituted disilanes.
Substitution: Halogenated or alkylated disilanes.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties and ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1,1,1,2,2-pentamethyl-2-(phenylethynyl)disilane involves its interaction with various molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the silicon atoms can form strong bonds with other elements, such as oxygen or carbon. These interactions enable the compound to act as a versatile building block in chemical synthesis and material science.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2,2-Pentamethyl-1-phenyldisilane: Similar structure but lacks the phenylethynyl group.
1,1,2,2,2-Pentamethyl-1-(phenylethyl)disilane: Contains a phenylethyl group instead of a phenylethynyl group.
1,1,2,2,2-Pentamethyl-1-(phenylpropyl)disilane: Contains a phenylpropyl group, adding more carbon atoms to the structure.
Uniqueness: 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of different substituents on the reactivity and stability of organosilicon compounds.
Eigenschaften
CAS-Nummer |
34627-92-4 |
|---|---|
Molekularformel |
C13H20Si2 |
Molekulargewicht |
232.47 g/mol |
IUPAC-Name |
dimethyl-(2-phenylethynyl)-trimethylsilylsilane |
InChI |
InChI=1S/C13H20Si2/c1-14(2,3)15(4,5)12-11-13-9-7-6-8-10-13/h6-10H,1-5H3 |
InChI-Schlüssel |
BSWIDNCLOWNORA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C)(C)C#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


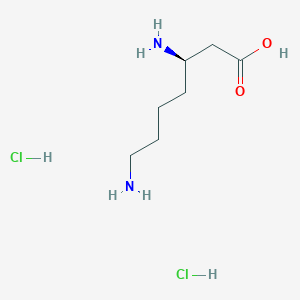


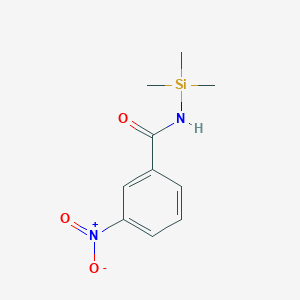

![2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11873043.png)
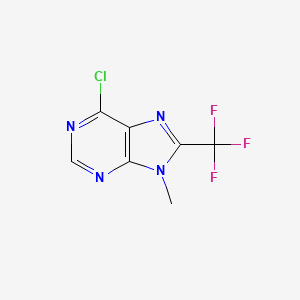

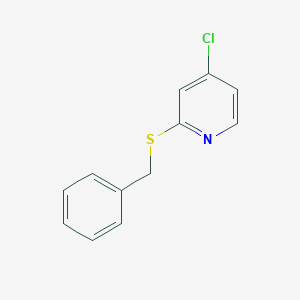
![(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11873065.png)
